4,4'-Azobis(4-cyano-1-pentanol)
Overview
Description
Synthesis Analysis
The synthesis of related azobis compounds involves multi-step chemical reactions starting from 4,4'-azobis(4-cyanopentanoic acid). For instance, 4,4’ azobis(4 cyanopentanoyl p methyl anilide), a related compound, was synthesized via a two-step reaction, showcasing the complexity and the versatility of azobis compound synthesis in creating polyfunctional initiators for radical polymerization processes (Qiu Kunyuan & Chen Dequan, 1997).
Molecular Structure Analysis
The molecular structure of azobis compounds plays a crucial role in their reactivity and function as initiators. The presence of azo groups (-N=N-) in these compounds is pivotal for the initiation process, as they decompose upon heating to generate free radicals necessary for polymerization.
Chemical Reactions and Properties
Azobis compounds undergo thermal decomposition to generate free radicals, which then initiate polymerization of monomers. This process is used in the synthesis of block copolymers and conducting polymers, utilizing various azobis compounds as initiators for radical polymerization of different monomers (Y. Hepuzer, Ufuk Guvener, & Y. Yagcı, 2004).
Scientific Research Applications
Synthesis of Conducting Block Copolymers : It's used in the synthesis of conducting block copolymers of thiophene-ended polystyrene with polypyrrole (Alkan, Toppare, Hepuzer, & Yagcı, 2001).
Preparation of Telechelic Prepolymers : Acts as an initiator for preparing telechelic prepolymers of butadiene, isoprene, and chloroprene with hydroxyl end-groups (Reed, 1971).
Radical Polymerization Initiator : Utilized in the radical polymerization of butadiene and isoprene at 70°C (Kartavykh, Drach, Barantsevich, & Abramenko, 1977).
Synthesis of Stable N-tert-Alkoxy-2,4-Diaryl-6-tert-Butylphenylaminyls : Used in creating stable radical crystals (Miura, Muranaka, & Teki, 2006).
Initiator for Encapsulating Materials : Employed as initiator in the preparation of liquid prepolymers of butadiene, isoprene, and chloroprene with 4-chlorostyrene (Reed, 1972).
Block Copolymerization : Serves as a polyfunctional initiator for radical block copolymerization (Kunyuan & Dequan, 1997).
Polymerization of Acrylamide : Initiates the polymerization of acrylamide, yielding polyacrylamide with hydroxyl terminal groups (Erim, Erciyes, Serhatlı, & Yagcı, 1992).
Synthesis of Block Polymers : Used as an initiator for block polymers under controlled conditions (Xingy, 1994).
Facilitating Synthesis of Gamma-Lactones : Aids in the synthesis of gamma-lactones by heating 2-iodoacetamide and 5-hexen-1-ol in water (Yorimitsu, Wakabayashi, Shinokubo, & Oshima, 1999).
Protein Structure Analysis : Useful for peptide cross-linking and primary structure elucidation in protein structure analysis by collision-induced dissociative chemical cross-linking (Falvo, Fiebig, & Schäfer, 2013).
Polyrotaxanes Synthesis : Utilized for the synthesis of polyrotaxanes via free radical polymerization (Lee, Engen, & Gibson, 1997).
Kinetic Studies in Thermal Decomposition : Studied for its kinetics in thermal decomposition in aqueous solution (Blackley & Haynes, 1979) and polymer form (Clouet, Knipper, & Brossas, 1984).
Functional Group Kinetics : Analyzed for decomposition kinetics of its functional end groups (Idage, Idage, & Vernekar, 1992).
Initiator for Vinyl Polymerization : Serves as a water-soluble initiator for vinyl polymerization (Tunca, Serhatli, & Yagcı, 1989).
Synthesis of Polyethylene Glycol Macroazoinitiator : Involved in the synthesis and characterization of polyethylene glycol macroazoinitiator (Jie-feng, 2007).
Effect on Polymerization Temperature : Influences the heterogeneity index of polybutadiene prepolymers (Reed, 1972).
Synthesis of Polymers with Pyrene Terminal Groups : Used as a new azo initiator for the synthesis of polymers with pyrene terminal groups (Hepuzer, Guvener, & Yagcı, 2004).
RAFT Polymerization : Affects the RAFT polymerization of acrylic acid in water, influencing the synthesis of amphiphilic block copolymer particles (Chaduc et al., 2013).
Safety And Hazards
4,4’-Azobis(4-cyano-1-pentanol) can cause irritation to the skin and eyes8. It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam8.
Future Directions
As a free radical initiator, 4,4’-Azobis(4-cyano-1-pentanol) has potential applications in the synthesis of various polymers. Its use in the polymerization of acrylamide to produce polyacrylamide with hydroxyl terminal groups suggests potential applications in the production of hydrogels and other polymer-based materials5.
properties
IUPAC Name |
2-[(2-cyano-5-hydroxypentan-2-yl)diazenyl]-5-hydroxy-2-methylpentanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-11(9-13,5-3-7-17)15-16-12(2,10-14)6-4-8-18/h17-18H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTIJBANDVIHPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCO)(C#N)N=NC(C)(CCCO)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Azobis(4-cyano-1-pentanol) | |
CAS RN |
4693-47-4 | |
Record name | 4,4'-Azobis(4-cyano-1-pentanol) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004693474 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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